Lupanine perchlorate

描述

高氯酸鲁潘碱是一种喹啉类生物碱,来源于各种羽扇豆属植物的种子。它以其多样的生物活性及其在医药和农业等各个领域的潜在应用而闻名。该化合物以其独特的化学结构为特征,其中包括一个喹啉环体系。

准备方法

合成路线和反应条件

高氯酸鲁潘碱可以通过几种方法合成。一种常见的方法是提取羽扇豆种子中的鲁潘碱,然后将其转化为高氯酸鲁潘碱。提取过程通常涉及使用乙醇或甲醇等有机溶剂。 然后将提取的鲁潘碱与高氯酸反应生成高氯酸鲁潘碱 .

工业生产方法

高氯酸鲁潘碱的工业生产涉及大规模提取和纯化过程。羽扇豆属植物的种子被加工以分离鲁潘碱,然后使用标准化的反应条件将其转化为高氯酸鲁潘碱。 该工艺经过优化,以确保最终产品的高产率和纯度 .

化学反应分析

反应类型

高氯酸鲁潘碱会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰化合物的结构和增强其生物活性至关重要。

常用试剂和条件

氧化: 高氯酸鲁潘碱可以在受控条件下使用高锰酸钾或过氧化氢等试剂进行氧化。

还原: 还原反应涉及使用硼氢化钠或氢化铝锂等还原剂。

主要形成的产物

这些反应形成的主要产物包括具有改变的化学和生物特性的高氯酸鲁潘碱的各种衍生物。

科学研究应用

Antidiabetic Properties

Recent studies have highlighted the antidiabetic effects of lupanine, particularly when used in combination with other compounds. In a notable study, the combination of gamma conglutin (Cγ) and lupanine was tested on a Type 2 Diabetes (T2D) rat model. The results indicated significant reductions in glycemia and lipid levels when administered at specific doses (28 mg/kg BW Cγ + 20 mg/kg BW lupanine) compared to control groups. This combination showed efficacy comparable to conventional treatments such as metformin and glibenclamide .

Data Table: Antidiabetic Effects of Lupanine Combination Treatment

| Experimental Group | Pre-Treatment Glucose (mg/dL) | Post-Treatment Glucose (mg/dL) |

|---|---|---|

| Healthy Control | 112.6 ± 5.1 | 114.6 ± 7.4 |

| T2D Control | 479.2 ± 14.0 | 482.2 ± 26.2 |

| T2D Cγ + Lupanine | 564.6 ± 29.4 | 352.4 ± 54.7 |

| T2D Metformin + Glibenclamide | 299.0 ± 50.9 | 227.0 ± 19.2 |

This study suggests that lupanine could be integrated into diabetes management strategies due to its insulin secretagogue effect under hyperglycemic conditions .

Antimicrobial Activity

Lupanine exhibits notable antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger. The compound's bactericidal activity was confirmed through various assays, indicating its potential use in treating infections caused by resistant strains .

Case Study: Antimicrobial Efficacy of Lupanine

In an experimental setup, lupanine was tested against Staphylococcus aureus and Bacillus subtilis. Results showed significant inhibition of bacterial growth at specific concentrations, suggesting that lupanine could serve as a natural antimicrobial agent .

Anthelmintic Activity

Lupanine has also been evaluated for its anthelmintic properties, particularly against parasitic infections in ruminants. A study highlighted the potential of lupin seed extracts containing lupanine to inhibit larval migration of Haemonchus contortus, a major parasite affecting livestock.

Data Table: Anthelmintic Activity of Lupanine Extracts

| Extract Type | Inhibition Rate (%) |

|---|---|

| Lupin Seed Extract | 61.2 ± 5.2 |

| Drug-Susceptible Isolates | 93.6 ± 3.7 |

| Multidrug-Resistant Isolates | Notable Inhibition |

These findings suggest that lupanine and its derivatives could be developed into effective anthelmintic treatments for livestock .

Herbicidal Activity

The herbicidal properties of lupanine have also been documented, with studies indicating its ability to inhibit the growth of various plant pathogens such as Fusarium species and other fungi responsible for crop diseases . This suggests a dual role for lupanine in both agricultural pest management and crop protection.

Case Study: Herbicidal Effects on Crop Pathogens

In laboratory experiments, lupanine demonstrated significant inhibitory effects on the growth of Botrytis cinerea and Rhizoctonia solani, indicating its potential as a natural herbicide .

作用机制

高氯酸鲁潘碱的精确作用机制尚不清楚。据推测,它的作用机制是通过抑制与癌细胞生长和炎症相关的某些酶和信号通路。此外,高氯酸鲁潘碱已被注意到会触发癌细胞的凋亡或程序性细胞死亡。 它还会调节肝脏基因表达,影响各种代谢途径 .

相似化合物的比较

高氯酸鲁潘碱属于一组较大的喹啉类生物碱,其中包括麦角碱和鲁潘碱等化合物。这些化合物共享类似的喹啉环结构,但在其特定的官能团和生物活性方面有所不同。 高氯酸鲁潘碱因其特定的高氯酸基团而独一无二,该基团赋予其独特的化学和生物特性 .

类似化合物列表

- 麦角碱

- 鲁潘碱

- 13-羟基鲁潘碱

- 17-羟基鲁潘碱

生物活性

Lupanine perchlorate, a derivative of the alkaloid lupanine, has garnered attention for its diverse biological activities. This compound is primarily derived from various species of the Lupinus plant and is characterized by its unique perchlorate salt form, which enhances its solubility and stability compared to its base form. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClNO

- Molecular Weight : Approximately 348.8 g/mol

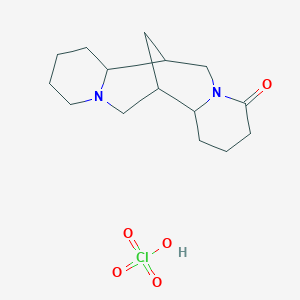

- Structure : this compound features a quinolizidine ring system, which is common among quinolizidine alkaloids.

This compound exhibits significant biological activity through several mechanisms:

- Neuropharmacological Effects : It interacts with acetylcholine receptors and voltage-dependent ion channels, which can lead to neurotoxic effects at higher concentrations. This mechanism is crucial for understanding its potential applications in neuropharmacology.

- Antidiabetic Activity : Research indicates that this compound may modulate insulin secretion and glucose metabolism. In animal studies, doses as low as 20 mg/kg have shown efficacy in reducing glycemia without causing hypoglycemia, suggesting a potential role in diabetes management .

- Anti-inflammatory Properties : Lupanine and its derivatives have been noted for their anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.

Biological Activities

This compound has been studied for various biological activities:

- Antimicrobial Effects : The compound exhibits antimicrobial properties against several pathogens, making it a candidate for further exploration in pharmaceutical applications.

- Toxicological Profile : While beneficial at therapeutic doses, this compound can exhibit toxicity at higher concentrations due to its neuropharmacological effects. Understanding the dose-response relationship is vital for safe application .

Case Studies

- Diabetes Management :

-

Neurotoxicity Assessment :

- Research focusing on the neurotoxic effects of quinolizidine alkaloids has indicated that this compound can affect neurotransmitter systems significantly. The interaction with acetylcholine receptors was particularly noted as a critical factor in its toxicity profile.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Sparteine | Quinolizidine Alkaloid | Neurotoxic effects similar to lupanine |

| Angustifoline | Quinolizidine Alkaloid | Inhibits acetylcholine receptors |

| Lupinine | Quinolizidine Alkaloid | Exhibits anti-inflammatory properties |

| 13α-Hydroxylupanine | Lupanine Derivative | Potentially less toxic than lupanine |

Applications

This compound is being explored for various applications:

- Pharmaceutical Development : Its unique properties make it a candidate for developing new therapeutic agents targeting neurodegenerative diseases and metabolic disorders.

- Agricultural Use : Given its antimicrobial properties, this compound may also find applications in agriculture as a natural pesticide or growth enhancer.

属性

IUPAC Name |

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClHO4/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;2-1(3,4)5/h11-14H,1-10H2;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZQTPMQQXAHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14691-01-1 | |

| Record name | Dodecahydro-7,14-methano-4H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-4-one monoperchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecahydro-7,14-methano-4H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-4-one monoperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。